3,5-Dichloro-2-propoxybenzaldehyde
Description
3,5-Dichloro-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H10Cl2O2. It is characterized by the presence of two chlorine atoms and a propoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
IUPAC Name |
3,5-dichloro-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNZXPOJKAGGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-propoxybenzaldehyde typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution of the hydroxy group with the propoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3,5-Dichloro-2-propoxybenzoic acid.
Reduction: 3,5-Dichloro-2-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-propoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine atoms and propoxy group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a propoxy group.
3,5-Dichloro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
3,5-Dichloro-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
3,5-Dichloro-2-propoxybenzaldehyde is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the propoxy group provides distinct advantages over other similar compounds.
Biological Activity
Overview
3,5-Dichloro-2-propoxybenzaldehyde (C10H10Cl2O2) is an organic compound notable for its unique structure, which includes two chlorine atoms and a propoxy group attached to a benzaldehyde core. This compound has garnered attention in various fields, particularly in biological research due to its potential applications in enzyme studies and as a chemical probe in biological pathways.
This compound can undergo several chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form 3,5-Dichloro-2-propoxybenzoic acid.
- Reduction : The aldehyde can be reduced to yield 3,5-Dichloro-2-propoxybenzyl alcohol.
- Substitution Reactions : Chlorine atoms can be substituted with various nucleophiles under basic conditions.
These reactions are crucial for its use as a precursor in synthesizing more complex organic molecules and studying biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde functional group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzymatic activities, making it a valuable tool in biochemical research.
Enzyme Studies
Research indicates that this compound is utilized in studying enzyme-catalyzed reactions. It serves as a probe for investigating metabolic pathways and enzyme mechanisms due to its reactivity with various biological macromolecules.
Case Study: Anticancer Activity
A related study explored the anticancer properties of compounds with similar structures. Notably, derivatives featuring the 3,5-dichloro-2-hydroxyphenyl group exhibited high anticancer activity in A549 human lung cancer cell cultures. This suggests that compounds with similar functional groups may also exhibit significant anticancer properties .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is essential:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 3,5-Dichloro-2-hydroxybenzaldehyde | Hydroxy group instead of propoxy | Antimicrobial activity against fungi |
| 3,5-Dichloro-2-methoxybenzaldehyde | Methoxy group | Limited data on biological activity |
| 3,5-Dichloro-2-ethoxybenzaldehyde | Ethoxy group | Similar applications in synthesis |
The presence of the propoxy group in this compound enhances its reactivity and specificity towards biological targets compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
